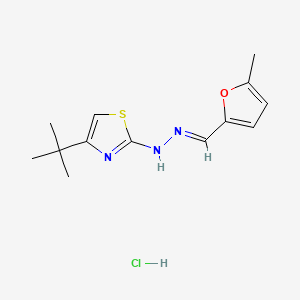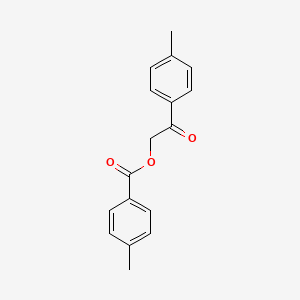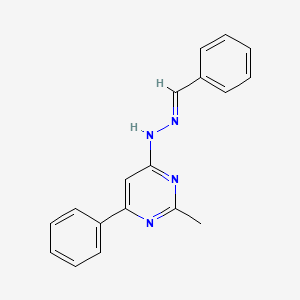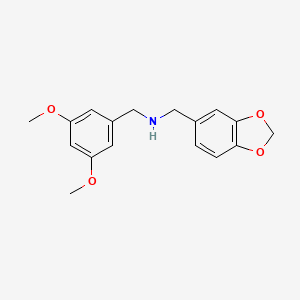
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride, also known as MTFBTHH, is a chemical compound that has been widely used in scientific research. MTFBTHH is a type of hydrazone, which is a class of organic compounds that contain a nitrogen-nitrogen double bond. This compound has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is not well understood, but it is believed to be related to its ability to chelate metal ions. 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to bind to metal ions such as copper, zinc, and iron, which are essential for various biological processes. By binding to these metal ions, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride may interfere with the activity of enzymes and other proteins that require these metals for their function.
Biochemical and Physiological Effects:
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has antioxidant and anti-inflammatory properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can reduce oxidative stress and inflammation in animal models of various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its ability to chelate metal ions, which makes it a useful tool for the determination of trace amounts of metals in various samples. Another advantage is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. One area of research is the development of new diagnostic tools for various diseases based on the ability of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride to bind to metal ions. Another area of research is the development of new therapies for diseases such as cancer and Alzheimer's disease based on the antioxidant and anti-inflammatory properties of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. Additionally, further studies are needed to determine the potential toxicity of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride and its suitability for use in various applications.
Synthesemethoden
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and 4-tert-butyl-1,3-thiazol-2-ylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been extensively studied for its potential applications in various scientific fields. In biology, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemistry, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been used as a reagent for the determination of trace amounts of metals in various samples. In medicine, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-9-5-6-10(17-9)7-14-16-12-15-11(8-18-12)13(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/b14-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBHOZUWAOZOA-FJUODKGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)




![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)